molecular formula C5H3Cl2FN2 B8191197 4-Chloro-2-chloromethyl-5-fluoro-pyrimidine

4-Chloro-2-chloromethyl-5-fluoro-pyrimidine

Cat. No.: B8191197
M. Wt: 180.99 g/mol
InChI Key: JYKVNNABLIJGII-UHFFFAOYSA-N
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Description

4-Chloro-2-chloromethyl-5-fluoro-pyrimidine is a heterocyclic organic compound with the molecular formula C5H3Cl2FN2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of chlorine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-chloromethyl-5-fluoro-pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-chloromethyl-5-fluoro-pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, reacting with amines can yield aminopyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Chloro-2-chloromethyl-5-fluoro-pyrimidine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-2-chloromethyl-5-fluoro-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative chlorine and fluorine atoms can enhance binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by mimicking natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-chloromethyl-5-fluoro-pyrimidine is unique due to its dual halogenation and the presence of a chloromethyl group, which provides versatility in synthetic applications. Its structure allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry and material science.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2/c6-1-4-9-2-3(8)5(7)10-4/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKVNNABLIJGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CCl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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